molecular formula C20H23N5O2S2 B11285389 N-butyl-3-(4-isopropylphenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

N-butyl-3-(4-isopropylphenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B11285389
M. Wt: 429.6 g/mol
InChI Key: ZAQHLYXETPTDJP-UHFFFAOYSA-N
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Description

N-BUTYL-N-{3-[(4-ISOPROPYLPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}AMINE is a complex organic compound featuring a unique structure that combines a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core with a sulfonyl group and an isopropylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BUTYL-N-{3-[(4-ISOPROPYLPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}AMINE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex molecules .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction parameters. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-BUTYL-N-{3-[(4-ISOPROPYLPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}AMINE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions can vary, but they often involve controlled temperatures, pressures, and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

N-BUTYL-N-{3-[(4-ISOPROPYLPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}AMINE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in the development of bioactive compounds with potential therapeutic effects.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs for treating various diseases.

    Industry: It can be used in the production of advanced materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of N-BUTYL-N-{3-[(4-ISOPROPYLPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}AMINE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine derivatives, which share the same core structure but differ in their substituents. Examples include:

  • N-BUTYL-N-{3-[(4-METHYLPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}AMINE
  • N-BUTYL-N-{3-[(4-ETHYLPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}AMINE

Uniqueness

The uniqueness of N-BUTYL-N-{3-[(4-ISOPROPYLPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}AMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H23N5O2S2

Molecular Weight

429.6 g/mol

IUPAC Name

N-butyl-10-(4-propan-2-ylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine

InChI

InChI=1S/C20H23N5O2S2/c1-4-5-11-21-18-17-16(10-12-28-17)25-19(22-18)20(23-24-25)29(26,27)15-8-6-14(7-9-15)13(2)3/h6-10,12-13H,4-5,11H2,1-3H3,(H,21,22)

InChI Key

ZAQHLYXETPTDJP-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC2=C(N=NN2C3=C1SC=C3)S(=O)(=O)C4=CC=C(C=C4)C(C)C

Origin of Product

United States

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